4-(Pyrimidin-5-yl)aniline

Catalog No.
S685832
CAS No.
69491-60-7
M.F
C10H9N3
M. Wt
171.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Pyrimidin-5-yl)aniline

CAS Number

69491-60-7

Product Name

4-(Pyrimidin-5-yl)aniline

IUPAC Name

4-pyrimidin-5-ylaniline

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

InChI

InChI=1S/C10H9N3/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H,11H2

InChI Key

KLGWYEGXYIHINP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=CN=C2)N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2)N

Synthesis and Characterization:

Potential Applications:

Research suggests that 4-(Pyrimidin-5-yl)aniline might hold potential in various scientific applications, including:

  • Medicinal Chemistry: Studies explore its potential as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors involved in diseases [].
  • Material Science: Research investigates its use as a building block for the synthesis of functional materials with desirable properties, such as luminescence or electrical conductivity [].
  • Organic Chemistry: Studies explore its reactivity and potential applications in organic synthesis, such as the development of new catalysts or reagents [].

4-(Pyrimidin-5-yl)aniline is an organic compound characterized by the presence of a pyrimidine ring substituted at the 5-position with an aniline moiety. Its chemical formula is C10H9N3, and it features a pyrimidine ring that contributes to its heterocyclic nature. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

Currently, there is no scientific literature available on the specific mechanism of action of 4-(Pyrimidin-5-yl)aniline. If this compound is to be developed for a particular application, its mechanism of action would need to be elucidated through targeted research.

  • Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Causing skin and eye irritation [].
Due to its functional groups. Notable reactions include:

  • Amination Reactions: The aniline group can undergo electrophilic substitution, allowing for the introduction of various substituents onto the aromatic ring.
  • Coupling Reactions: It can be involved in coupling reactions with other electrophiles, such as halogenated compounds, facilitating the synthesis of more complex structures .
  • Formation of Pyrimidine Derivatives: It can react with other pyrimidine derivatives to form new compounds, which may exhibit enhanced biological activity .

Research indicates that 4-(Pyrimidin-5-yl)aniline exhibits significant biological activity, particularly as a potential inhibitor in various enzymatic pathways. Its structural similarity to other biologically active compounds suggests it may interact with specific targets within cellular pathways. For instance, derivatives of pyrimidine-containing compounds have been studied for their roles in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

The synthesis of 4-(Pyrimidin-5-yl)aniline can be achieved through several methods:

  • Direct Amination: A common approach involves the direct reaction of 5-chloropyrimidine with aniline under basic conditions, leading to the formation of 4-(Pyrimidin-5-yl)aniline .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation to promote the coupling between pyrimidine derivatives and anilines .
  • Multicomponent Reactions: These reactions allow for the simultaneous assembly of multiple components to form the desired product efficiently .

4-(Pyrimidin-5-yl)aniline has several applications, particularly in:

  • Pharmaceutical Development: Its derivatives are explored as potential drugs targeting various diseases, including cancer and infectious diseases.
  • Material Science: The compound may be utilized in the development of new materials due to its unique chemical properties.
  • Biochemical Research: It serves as a valuable tool in studying biological processes and enzyme mechanisms.

Studies on 4-(Pyrimidin-5-yl)aniline's interactions reveal its potential as a selective inhibitor for specific kinases. For example, certain derivatives have shown high selectivity against cyclin-dependent kinase 9 (CDK9), indicating its utility in cancer therapy by modulating transcriptional regulation pathways . Interaction studies often involve assessing binding affinities and inhibitory constants against target enzymes.

Several compounds share structural similarities with 4-(Pyrimidin-5-yl)aniline, each exhibiting unique properties and biological activities:

Compound NameStructure FeaturesBiological Activity
2-Anilino-4-thiazolylpyrimidineContains thiazole instead of pyrimidineCDK inhibitors with high potency
3-(Pyrimidin-5-yl)anilineSimilar structure but different positionPotentially different biological targets
4-Amino-pyrimidineLacks an aromatic amineBroader applications in medicinal chemistry

These comparisons highlight the uniqueness of 4-(Pyrimidin-5-yl)aniline due to its specific arrangement of functional groups and its resultant biological activity profile.

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(Pyrimidin-5-yl)aniline

Dates

Modify: 2023-08-15

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